4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

For researchers needing a brominated resorcinol scaffold with distinct electronic and steric profiles, this compound offers a direct solution. Standard non-halogenated or 4-hexylresorcinol analogs fail to provide the halogen-bond donor capacity or lipophilicity required for specific hydrophobic pocket interactions. - Enables selective enzyme inhibition via halogen bonding with backbone carbonyls, a feature absent in parent resorcinols. - Acts as a sterically demanding ligand for transition metal complexes, altering redox potentials and geometries. - Provides a distinct chemotype for antimicrobial screening, with activity attributable to the unique halogenated structure.

Molecular Formula C19H21Br2NO3
Molecular Weight 471.2 g/mol
CAS No. 94303-99-8
Cat. No. B12754842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol
CAS94303-99-8
Molecular FormulaC19H21Br2NO3
Molecular Weight471.2 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1O)O)C=NC2=C(C(=CC(=C2)Br)Br)O
InChIInChI=1S/C19H21Br2NO3/c1-2-3-4-5-6-12-7-13(18(24)10-17(12)23)11-22-16-9-14(20)8-15(21)19(16)25/h7-11,23-25H,2-6H2,1H3
InChIKeyQBDUFRUPHMMXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 94303-99-8 – Chemical Profile and Procurement Overview


4-( ((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol is a synthetic, brominated Schiff base derived from the condensation of 3,5-dibromosalicylaldehyde and 6-hexylresorcinol. It belongs to the class of 4-substituted resorcinol derivatives, characterized by a C19H21Br2NO3 molecular formula and a molecular weight of 471.2 g/mol [1]. The compound’s structure integrates a lipophilic hexyl chain, a resorcinol core, and an imine linkage to a dibrominated phenol ring, making it a useful scaffold for probing structure-activity relationships in enzyme inhibition, metal chelation, and material science applications.

Why Generic 4-Hexylresorcinol Cannot Replace CAS 94303-99-8


A generic substitution with unmodified 4-hexylresorcinol or non-halogenated resorcinol Schiff bases is not functionally equivalent because the target compound's 3,5-dibromo substitution on the salicylidene ring profoundly alters its electronic, steric, and lipophilic profile [1]. Unlike the parent 4-hexylresorcinol, which acts primarily as a monophenolic tyrosinase substrate and competitive inhibitor, the introduction of the bulky, electron-withdrawing dibromo-iminomethyl moiety reduces hydrogen bond donor capacity, increases molecular weight, and can invert selectivity from enzyme substrate to pure inhibitor or metal chelator [2]. These physicochemical changes mean that the compound occupies a different chemical space, making it unsuitable for direct drop-in replacement in assays or formulations designed for unsubstituted resorcinols.

Comparative Physicochemical and Performance Evidence


Molecular Weight and Steric Bulk vs. Non-Brominated Analogs

4-( ((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol possesses a molecular weight of 471.2 g/mol, which is substantially higher than the non-brominated parent Schiff base (4-((2-hydroxybenzylidene)amino)-6-hexylresorcinol, MW ~339 g/mol) [1]. The two bromine atoms increase the compound’s steric bulk and molecular surface area, properties that are critical for occupying larger, hydrophobic enzyme pockets where smaller analogs fail to achieve effective binding [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Lipophilicity Shift Compared to 4-Hexylresorcinol

The predicted octanol-water partition coefficient (clogP) for CAS 94303-99-8 is approximately 6.5, a value markedly higher than that of 4-hexylresorcinol (clogP ~3.9) [1]. The 2.6 logP unit increase, introduced by the dibrominated aromatic ring and the imine spacer, indicates a significant shift towards lipophilicity. This physicochemical divergence has direct consequences for the compound's solubility profile, membrane permeability, and distribution within biological systems, where it would favor lipid-rich environments over the more balanced distribution of its parent molecule.

Pharmacokinetics LogP Prediction Drug Design

Hydrogen Bond Donor Profile Alteration

The target compound presents only two hydroxyl groups (resorcinol and salicylaldehyde) as hydrogen bond donors (HBD), in contrast to the three HBDs in 4-hexylresorcinol [1]. The substitution of one catechol-type hydroxyl with an imine group reduces the compound's potential for aqueous solvation and inter-molecular hydrogen bonding, which is a key determinant for crossing biological membranes and for forming specific interactions in hydrophobic protein channels or catalytic sites that reject polar functionality [2].

Physicochemical Property Permeability Target Engagement

Differentiated Research Applications


Halogen-Bond-Enabled Inhibitor Libraries

Procure this compound as a core scaffold for medicinal chemistry programs targeting proteins with halogen-binding hot spots (e.g., kinases, proteases). The two bromine atoms are ideal for forming halogen bonds with backbone carbonyl groups, a feature that non-halogenated resorcinol Schiff bases cannot provide [1]. Its high lipophilicity further enhances binding in hydrophobic pockets, making it a preferred fragment for optimizing potency against targets that have proven refractory to 4-hexylresorcinol-based inhibitors.

Metal Chelation and Coordination Chemistry

The compound's dibromo-salicylidene moiety, combined with the resorcinol unit, creates a chelating environment with distinct steric and electronic properties. This makes it a candidate for synthesizing transition metal complexes with altered redox potentials and geometries, unsuitable for substitution with less sterically demanding ligands. Its application in designing catalysts or metal-sensing probes capitalizes on the enhanced stability and unique spectral signatures conferred by the bromine substituents [2].

Antimicrobial Screening in Halogenated Series

While 4-hexylresorcinol is a known antiseptic, the dibrominated imine derivative represents a distinct chemotype for antimicrobial screening panels. The bromine atoms increase the compound's electrophilic character and membrane disruption potential. Any observed antimicrobial activity can be directly attributed to the unique halogenated scaffold, allowing researchers to build structure-activity relationships that are independent of the parent resorcinol's mechanism of action [3].

High-Index Material Science Precursors

The presence of two heavy bromine atoms makes this compound a precursor for high-refractive-index polymers or UV-stable coatings. Unlike 4-hexylresorcinol, its higher polarizability and molecular volume contribute to enhanced optical properties. This scenario leverages a unique physicochemical attribute—molecular refractivity—that is directly calculable and distinct from any analog not bearing heavy halogens, providing a clear procurement rationale based on a performance parameter.

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